1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N4O4S2/c1-17-10-11(9-16-17)25(22,23)19-5-2-4-18(6-7-19)24(20,21)8-3-12(13,14)15/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBAHARPYHCNQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane is a novel sulfonamide derivative that has attracted interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a diazepane ring and two sulfonyl groups attached to pyrazole and trifluoropropyl moieties. The molecular formula is , with a molecular weight of approximately 373.41 g/mol.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with sulfonamide compounds, particularly those containing pyrazole moieties. The following sections summarize the key findings regarding the biological activity of the compound .
Antiviral Activity
Sulfonamide derivatives have been explored for their antiviral properties. For instance, compounds similar to the target compound have shown efficacy against viruses such as HIV and Yellow Fever Virus (YFV). A study demonstrated that a related pyrazolesulfonamide derivative exhibited low micromolar potency against YFV with an EC50 of 3.2 µM and acceptable cytotoxicity (CC50 of 24 µM) . These findings suggest that the target compound may also possess antiviral properties worth investigating.
Antimicrobial Activity
The antimicrobial efficacy of sulfonamide derivatives has been well-documented. A recent synthesis and evaluation of related compounds showed moderate activity against various bacterial and fungal strains . The potential mechanism may involve inhibition of bacterial folate synthesis, a common action among sulfonamides.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of new compounds. The presence of specific functional groups, such as the pyrazole and sulfonyl groups in this compound, is believed to enhance its interaction with biological targets. For example:
- Pyrazole moiety : Known for its role in enhancing bioactivity through hydrogen bonding and π-stacking interactions.
- Sulfonyl groups : Often contribute to increased solubility and stability in biological systems.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | EC50 (µM) | CC50 (µM) | Notes |
|---|---|---|---|---|
| Antiviral | RCB16003 | 3.2 | 24 | Effective against Yellow Fever Virus |
| Antimicrobial | Various | Moderate | N/A | Active against bacterial and fungal strains |
Case Studies
- Yellow Fever Virus Inhibition : A derivative similar to the target compound was tested for its ability to inhibit YFV replication. The study utilized machine learning models to predict activity and identified several promising candidates for further development .
- Antimicrobial Evaluation : A series of synthesized pyrazole derivatives were evaluated against common pathogens, revealing moderate antimicrobial activity which supports further exploration into their therapeutic potential .
Comparison with Similar Compounds
Structural Analogs and Key Features
The following table compares the target compound with structurally related diazepane derivatives:
Key Structural and Functional Differences
The boron-containing analog has unique reactivity for synthetic modifications but may exhibit lower stability in aqueous environments.
Hydrogen-Bonding Capacity :
- Both sulfonyl groups in the target compound enhance hydrogen-bonding interactions with biological targets, similar to the oxazole derivative .
Synthetic Accessibility :
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods, as described for triazole derivatives , could be adapted for introducing the pyrazolyl group in the target compound.
Research Findings and Implications
- Metabolic Stability: Fluorinated groups (e.g., CF₃) are known to resist oxidative metabolism, suggesting the target compound may exhibit longer half-lives than non-fluorinated analogs .
- Solubility Challenges : The hydrochloride salt of the oxazole analog demonstrates how salt formation can address poor solubility, a strategy applicable to the target compound.
- Target Selectivity : The pyrazolyl sulfonyl group may mimic adenine in kinase inhibitors, a feature observed in structurally related compounds from Pharmacopeial Forum .
Q & A
Basic: What are the critical considerations for optimizing sulfonylation steps during the synthesis of this compound?
Methodological Answer:
Sulfonylation efficiency depends on reaction stoichiometry, solvent selection (e.g., xylene for high-temperature reflux), and catalyst use. Evidence from pyrazole-sulfonylation protocols suggests monitoring reaction progress via TLC and addressing side products (e.g., incomplete sulfonyl group attachment) through GC-MS and NMR analysis . For example, chlorination steps may require controlled temperature to avoid over-sulfonylation, as observed in analogous pyrazole intermediates .
Basic: Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
Combine single-crystal X-ray diffraction (for crystallographic validation, as in ) with -NMR and -NMR to confirm substituent positions and stereochemistry. GC-MS is critical for detecting volatile impurities or degradation products, particularly after recrystallization steps . For sulfonyl group verification, FT-IR can identify S=O stretching vibrations (~1350–1150 cm) .
Basic: How can researchers address solubility challenges in biological assay systems for this compound?
Methodological Answer:
Solubility can be improved using co-solvents (e.g., DMSO-water mixtures) or derivatization (e.g., salt formation). Analogous sulfonic acid derivatives (e.g., 3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid) show enhanced solubility via pH adjustment or micellar encapsulation . Pre-assay sonication and dynamic light scattering (DLS) help assess colloidal stability .
Advanced: What mechanistic insights guide the regioselective attachment of sulfonyl groups in the diazepane ring?
Methodological Answer:
Regioselectivity is influenced by steric hindrance and electronic effects. Computational modeling (DFT calculations) can predict favorable sulfonylation sites by analyzing charge distribution and transition states. Experimental validation via -NMR (for trifluoropropyl groups) and X-ray crystallography ensures correct positioning, as demonstrated in pyrazole-sulfonamide analogs .
Advanced: How should stability studies be designed to evaluate this compound under varying pH and temperature conditions?
Methodological Answer:
Conduct accelerated stability testing using HPLC to monitor degradation products. Store samples at 4°C (short-term) and -80°C (long-term) with desiccants to prevent hydrolysis. For pH stability, incubate in buffers (pH 3–9) and quantify degradation via UV-Vis spectroscopy. Reference protocols from sulfone-containing diazepanes suggest a half-life analysis over 30 days .
Advanced: What strategies resolve contradictions between computational predictions and experimental NMR data for sulfonyl group conformations?
Methodological Answer:
Reconcile discrepancies by performing variable-temperature NMR to assess dynamic equilibria or rotameric states. Cross-validate with NOESY/ROESY experiments to identify spatial proximities. For example, pyrazole-sulfonyl intermediates in showed unexpected rotamers due to steric clashes, resolved by adjusting solvent polarity .
Basic: What purification methods are recommended for isolating high-purity batches of this compound?
Methodological Answer:
Use recrystallization (methanol/ethanol) for bulk purification, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to remove polar impurities. Monitor purity via HPLC (>98% by area normalization). highlights xylene-mediated reflux followed by NaOH washing as effective for sulfonamide purification .
Advanced: How can researchers design structure-activity relationship (SAR) studies to probe the biological relevance of the trifluoropropyl group?
Methodological Answer:
Synthesize analogs with varying fluorinated alkyl chains (e.g., -CF-CF, -CH-CF) and compare binding affinities using SPR or ITC. Pair with molecular docking (e.g., AutoDock Vina) to map hydrophobic interactions. ’s phosphatase inhibitors provide a template for fluorinated group SAR .
Advanced: What computational frameworks integrate reaction pathway analysis with experimental synthesis protocols?
Methodological Answer:
Link density functional theory (DFT) simulations (Gaussian 16) to experimental kinetics data. For example, calculate activation energies for sulfonylation steps and validate with Arrhenius plots from kinetic studies. emphasizes aligning computational models with theoretical frameworks like transition state theory .
Basic: How should researchers document and reproduce synthetic steps to ensure methodological rigor?
Methodological Answer:
Adopt FAIR data principles: record reaction parameters (time, temperature, solvent ratios) in electronic lab notebooks. Use standardized characterization templates (e.g., NMR shifts, HPLC retention times). ’s training protocols stress reproducibility through peer-reviewed SOPs and mentor validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
